molecular formula C22H17F2N5OS B1672201 Isavuconazole CAS No. 241479-67-4

Isavuconazole

Cat. No. B1672201
M. Wt: 437.5 g/mol
InChI Key: DDFOUSQFMYRUQK-RCDICMHDSA-N
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Description

Isavuconazole is a triazole antifungal with a broad spectrum of activity and a good safety profile . It is approved by the FDA and EMA for the treatment of invasive aspergillosis and mucormycosis . It works by inhibiting fungal cell membrane synthesis . Resistance to isavuconazole has been associated with the mutation in the target gene CYP51 .


Synthesis Analysis

The synthesis of isavuconazole intermediate involves several steps of organic chemistry . Starting from readily available starting materials, specialized reactions are employed to construct the molecular framework of isavuconazole .


Molecular Structure Analysis

The solid form landscape of isavuconazole including solvate, polymorph and salt screening was studied systematically . The solid-state properties of the initial crystalline ISV and newly obtained forms were described for the first time .


Chemical Reactions Analysis

Isavuconazole works by inhibiting fungal cell membrane synthesis . It blocks the synthesis of ergosterol by inhibiting cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase that is responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane .


Physical And Chemical Properties Analysis

The temperature dependence of saturated vapor pressure of isavuconazole was found using the method of inert gas-carrier transfer and the thermodynamic functions of sublimation were calculated at a temperature of 298.15 K . The isavuconazole thermophysical properties—melting point and enthalpy—equaled 302.7 K and 29.9 kJ mol −1, respectively .

Scientific Research Applications

Broad-Spectrum Antifungal Activity

Isavuconazole is recognized for its broad-spectrum antifungal activity. It's effective against a variety of yeasts, molds, and dimorphic fungi. Clinical studies have shown its efficacy as a primary treatment for invasive fungal diseases like aspergillosis and mucormycosis, often comparing favorably with other antifungal agents like voriconazole and amphotericin B (Miceli & Kauffman, 2015), (Maertens et al., 2016).

Clinical Trials and Effectiveness

Clinical trials have been pivotal in establishing isavuconazole's role in treating invasive fungal infections. The SECURE trial, a significant study, demonstrated isavuconazole's non-inferiority to voriconazole in treating invasive mould diseases. This trial played a crucial role in understanding isavuconazole's efficacy and safety profile (Maertens et al., 2016).

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics and pharmacodynamics of isavuconazole has highlighted its predictable pharmacokinetics in adults and its fewer drug–drug interactions compared to many existing antifungal agents. Studies also indicate its potential utility in specific patient groups, like those with renal impairments (McCarthy et al., 2018).

Treatment of Specific Fungal Infections

Isavuconazole has shown clinical activity against specific fungal infections like cryptococcosis and endemic mycoses, proving its versatility and broad-spectrum effectiveness. Its use in a cohort of patients demonstrated favorable outcomes, highlighting its potential in clinical settings beyond the initially approved indications (Thompson et al., 2016).

Tolerability and Safety Profile

Studies have indicated that isavuconazole is generally well-tolerated by patients, with fewer serious adverse effects and drug-drug interactions compared to other antifungals like voriconazole. This aspect is crucial for long-term treatments, especially in immunocompromised patients (DiPippo & Kontoyiannis, 2019).

Potential in Diverse Patient Populations

Isavuconazole's application extends to diverse patient populations, including those with hematologic malignancies. Research has shown its effective use in such populations, underscoring its role in managing invasive fungal infections in a range of clinical scenarios (DiPippo et al., 2018).

Cost-Effectiveness

Economic studies have explored isavuconazole's cost-effectiveness, especially in comparison to other antifungal agents. Such studies are important for healthcare decision-making, considering the high costs associated with treating invasive fungal infections (PharmacoEconomics & Outcomes News, 2018).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Isavuconazole is the newest of the clinically available advanced generation triazole antifungals and is active against a variety of yeasts, molds, and dimorphic fungi . Its current FDA-approved indications include the management of invasive aspergillosis as well as mucormycosis . Despite the availability of this compound since its FDA approval in 2015, questions regarding its optimal use remain .

properties

IUPAC Name

4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOUSQFMYRUQK-RCDICMHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058251
Record name Isavuconazole
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Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Isavuconazole displays fungicidal actions by disrupting the biosynthesis of ergosterol, which is a key component of fungal cell membrane. It inhibits cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol. The side arm of of the active isavuconazole molecule allows for greater affinity for the binding pocket in the fungal CYP51 protein by orienting the triazole ring of the molecule to engage with the heme moiety at the bottom of the binding pocket. This explains the wide antifungal spectrum of isavuconazole and possible cross-resistance to other triazoles. As a result of lanosterol 14-alpha-demethylase inhibition, toxic methylated sterol precursors such as 14-α-methylated lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol alter the function of fungal membrane and accumulate within the fungal cytoplasm. Depletion of ergosterol within the fungal cell membrane leads to decreased structural integrity and function of the cell membrane, inhibited fungal cell growth and replication, and ultimately cell death. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. Mechanism of resistance and reduced susceptibility to isavuconazole arises from mutations in the fungal cyp51A and cyp51B genes coding for the target protein lanosterol 14-alpha-demethylase. Other multiple mechanisms leading to resistance, including changes in sterol profile and elevated efflux pump activity of fungal species, cannot be excluded.
Record name Isavuconazole
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Product Name

Isavuconazole

CAS RN

241479-67-4
Record name Isavuconazole
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Record name Isavuconazole [INN]
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Record name Isavuconazole
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Record name Isavuconazole
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Record name ISAVUCONAZOLE
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Synthesis routes and methods I

Procedure details

A solution of the racemic 3-[4-(4-cyanophenyl)thiazol-2-yl]-1-(1H-1,2,4-triazol-1-yl)-2-(2,5-difluorophenyl)-butan-2-ol (4.4 g) and (1R)-10-camphorsulfonic acid (2 g) in toluene (40 ml) containing glacial acetic acid (0.6 ml) was warmed up to approximately 70° C., then allowed to cool slowly to 20° C., seeded with the pure enantiomeric salt whereupon the pure enantiomeric salt start to crystallize out. After ca. 2 hrs at this temperature the solid was collected, washed with cold toluene and dried. The crystals were taken with a solvent mixture of methylenechloride/water and after addition of aqueous saturated sodium bicarbonate solution the organic phase was separated and aqueous phase washed twice with methylenechloride. The combined organic phases were filtrated and the solvent removed under reduced pressure. Recrystallization of the crude product from aqueous ethanol provided enantiomerically pure title compound: 2 g (45% yield, 99% ee). The analytical data were identical with published: U.S. Pat. No. 6,300,353 and WO 99/45008.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

To a solution of racemic 3-[4-(4-cyanophenyl)thiazol-2-yl]-1-(1H-1,2,4-triazol-1-yl)-2-(2,5-difluorophenyl)-butan-2-ol (100 g) in acetone (1000 ml) a solution of (1R)-10-camphorsulfonic acid (47 g) in methanol (500 ml) was added at rt, then slurry was heated under stirring to almost reflux for ca. 30 min, then cooled slowly to rt, seeded with the pure enantiomeric salt and stirred over night. The solid was collected by filtration, washed with methanol/acetone mixture, dried under reduced pressure. The residue was taken up with a solvent mixture of methylenechloride/water and after addition of saturated aqueous sodium bicarbonate solution the organic phase was separated and aqueous phase washed twice with methylenechloride. The combined organic phases were filtrated, the solvent removed under reduced pressure. Recrystallization of the crude product from aqueous ethanol provided enantiomerically pure title compound: 39 g (39% yield, 92% ee). The analytical data were identical with published: U.S. Pat. No. 6,300,353 and WO 99/45008.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
39%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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